molecular formula C13H12N2O B12436056 3-Phenoxybenzene-1-carboximidamide

3-Phenoxybenzene-1-carboximidamide

Cat. No.: B12436056
M. Wt: 212.25 g/mol
InChI Key: CEHNDHNQFURQOE-UHFFFAOYSA-N
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Description

3-Phenoxybenzene-1-carboximidamide is an organic compound with the molecular formula C13H12N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxybenzene-1-carboximidamide typically involves the reaction of 3-phenoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods: the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxybenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-Phenoxybenzene-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting specific enzymes involved in disease processes .

Comparison with Similar Compounds

    3-Phenoxybenzonitrile: A precursor in the synthesis of 3-Phenoxybenzene-1-carboximidamide.

    3-Phenoxybenzamide: A structurally similar compound with different functional groups.

    Phenoxybenzamine: An alpha-adrenergic antagonist used in medicine.

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-phenoxybenzenecarboximidamide

InChI

InChI=1S/C13H12N2O/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H3,14,15)

InChI Key

CEHNDHNQFURQOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=N)N

Origin of Product

United States

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